molecular formula C19H16N2O4S B11592452 2H-Naphtho[1,8-cd]isothiazole-2-acetamide, N-(2-methoxyphenyl)-, 1,1-dioxide

2H-Naphtho[1,8-cd]isothiazole-2-acetamide, N-(2-methoxyphenyl)-, 1,1-dioxide

Cat. No.: B11592452
M. Wt: 368.4 g/mol
InChI Key: OTCYPRFTDHZIKH-UHFFFAOYSA-N
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Description

2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphtho[1,8-cd]isothiazole core with a dioxido functional group and a methoxyphenylacetamide moiety.

Preparation Methods

The synthesis of 2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of the naphtho[1,8-cd]isothiazole core, followed by the introduction of the dioxido group. The final step involves the attachment of the methoxyphenylacetamide moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The dioxido group can participate in oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyphenylacetamide moiety can undergo substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, affecting cellular processes. The methoxyphenylacetamide moiety may interact with proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar compounds include other naphtho[1,8-cd]isothiazole derivatives with different functional groups. For example:

    2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE: This compound has a hydrazide group instead of the methoxyphenylacetamide moiety.

    2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETIC ACID: This compound has a carboxylic acid group instead of the methoxyphenylacetamide moiety.

The uniqueness of 2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16N2O4S/c1-25-16-10-3-2-8-14(16)20-18(22)12-21-15-9-4-6-13-7-5-11-17(19(13)15)26(21,23)24/h2-11H,12H2,1H3,(H,20,22)

InChI Key

OTCYPRFTDHZIKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O

Origin of Product

United States

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